molecular formula C9H14N2S B1604965 4-Cyclohexyl-1,3-thiazol-2-amine CAS No. 7496-55-1

4-Cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B1604965
CAS No.: 7496-55-1
M. Wt: 182.29 g/mol
InChI Key: JLGBFRLWPQHZAJ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a cyclohexyl group at the 4-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isothiocyanate with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Cyclohexyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of agrochemicals and photographic sensitizers

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Aminothiazole: Lacks the cyclohexyl substitution, making it less hydrophobic.

    Thiazole: The parent compound without any substitutions

Uniqueness

4-Cyclohexyl-1,3-thiazol-2-amine is unique due to its cyclohexyl substitution, which imparts distinct hydrophobic properties and may enhance its interaction with biological membranes and targets. This uniqueness can lead to different biological activities and applications compared to other thiazole derivatives .

Properties

IUPAC Name

4-cyclohexyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGBFRLWPQHZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323959
Record name 4-cyclohexyl-1,3-thiazol-2-amine
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Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-55-1
Record name 4-Cyclohexyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7496-55-1
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Record name NSC 405298
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Record name 7496-55-1
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Record name 4-cyclohexyl-1,3-thiazol-2-amine
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Record name 4-cyclohexyl-1,3-thiazol-2-amine
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Synthesis routes and methods

Procedure details

Cyclohexylbromomethylketone (49 g., 0.24 mole) was added to a slurry of thiourea (20.1 g., 0.26 mole) in 250 ml. of ethanol and the mixture heated to reflux. The resulting solution was refluxed for 2 hours, cooled to room temperature and evaporated in vacuo to an oil. The oil was taken up in 100 ml. of water, the solution made basic with concentrated ammonium hydroxide and crude product recovered in two crops by filtration. Crude product was recrystallized from cyclohexane to yield purified 2-amino-4-cyclohexylthiazole (20.4 g.; m.p. 141°-143° C.).
Name
Cyclohexylbromomethylketone
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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